An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine from Pyrrole Derivatives
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f]triazine from Pyrrole Derivatives
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine from Pyrrole Derivatives
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine, a key heterocyclic scaffold of interest to researchers and professionals in drug discovery and development. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[2][3] This document outlines a rational, multi-step synthetic pathway starting from readily available pyrrole derivatives, emphasizing the chemical principles and experimental considerations that ensure a successful and reproducible synthesis.
Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold
The pyrrolo[2,1-f][1][2][3]triazine heterocyclic system has garnered significant attention in medicinal chemistry due to its structural resemblance to purine nucleosides, allowing it to function as a bioisostere and interact with various biological targets.[4] This scaffold is a cornerstone in the development of therapeutics for a range of diseases, from cancer to viral infections. The targeted synthesis of specifically substituted derivatives, such as the 4-chloro-2-iodo variant, is crucial for expanding the chemical space for structure-activity relationship (SAR) studies and the development of novel drug candidates. The introduction of halogen atoms at the 4- and 2-positions provides valuable handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.
Strategic Overview of the Synthetic Pathway
The synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine from simple pyrrole precursors is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The overall strategy can be dissected into three main stages:
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Construction of the Pyrrolo[2,1-f][1][2][3]triazin-4-one Core: This initial phase focuses on the formation of the fused bicyclic ring system from a suitable pyrrole starting material.
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Chlorination at the 4-Position: The introduction of the chloro substituent is achieved through the conversion of the 4-oxo functionality.
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Regioselective Iodination at the 2-Position: This final and most challenging step involves the specific introduction of an iodine atom at the C2 position of the pyrrolotriazine ring.
This guide will detail a rational and experimentally validated approach for each of these stages.
Stage 1: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4-one Core
The construction of the core pyrrolotriazinone scaffold commences with a readily available starting material, pyrrole-2-carboxaldehyde. This aldehyde is then converted to the corresponding nitrile, which serves as a key intermediate for the subsequent N-amination and cyclization steps.
Experimental Protocol 1: Synthesis of Pyrrole-2-carbonitrile
This protocol details the conversion of pyrrole-2-carboxaldehyde to pyrrole-2-carbonitrile via an oxime intermediate.
Materials and Reagents:
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Pyrrole-2-carboxaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH)
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Acetic anhydride ((CH₃CO)₂O)
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol. Add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) to the solution. Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Work-up and Extraction: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude pyrrole-2-aldoxime.
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Dehydration to Nitrile: To a solution of the crude pyrrole-2-aldoxime in a suitable solvent like pyridine or a mixture of acetic anhydride and sodium acetate, add acetic anhydride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Final Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure pyrrole-2-carbonitrile.
Experimental Protocol 2: N-Amination and Cyclization to Pyrrolo[2,1-f][1][2][3]triazin-4-one
This protocol describes the crucial N-amination of pyrrole-2-carbonitrile followed by cyclization to form the desired pyrrolotriazinone core.
Materials and Reagents:
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Pyrrole-2-carbonitrile
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Sodium hydride (NaH, 60% dispersion in mineral oil)
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Hydroxylamine-O-sulfonic acid (HOSA) or monochloramine (NH₂Cl)
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Formic acid (HCOOH) or triethyl orthoformate (HC(OEt)₃)
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Anhydrous N,N-dimethylformamide (DMF)
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Toluene
Procedure:
-
N-Amination: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous DMF. Cool the suspension to 0 °C and add a solution of pyrrole-2-carbonitrile (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at 0 °C for 30 minutes. To this solution, add a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in DMF portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 4-6 hours.
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Cyclization: After confirming the formation of the N-aminopyrrole intermediate via TLC, add formic acid (excess) or triethyl orthoformate (3.0 eq) to the reaction mixture. Heat the mixture to 100-120 °C and stir for 8-12 hours.
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Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and then with a cold non-polar solvent like diethyl ether or hexane to remove any remaining mineral oil. The solid is then dried under vacuum to yield crude pyrrolo[2,1-f][1][2][3]triazin-4-one. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 2: Chlorination at the 4-Position
The conversion of the 4-oxo group to a chloro group is a standard transformation in heterocyclic chemistry, often achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol 3: Synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine
Materials and Reagents:
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylaniline or triethylamine (as a base)
-
Toluene or acetonitrile (as solvent)
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Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
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Dichloromethane (CH₂Cl₂)
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrrolo[2,1-f][1][2][3]triazin-4-one (1.0 eq) in an excess of phosphorus oxychloride.
-
Reaction: Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-chloropyrrolo[2,1-f][1][2][3]triazine.
Stage 3: Regioselective Iodination at the 2-Position
The introduction of an iodine atom at the C2 position of the 4-chloropyrrolo[2,1-f][1][2][3]triazine core is the final and most delicate step. Direct electrophilic iodination of the pyrrolotriazine ring system can lead to a mixture of isomers. Therefore, a more controlled, multi-step approach is often necessary to achieve the desired regioselectivity. The following protocol is based on a strategy involving the introduction of a directing group at the 2-position, which is subsequently replaced by iodine.
Experimental Protocol 4: Synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine
This protocol outlines a plausible multi-step sequence for the C2-iodination.
Part A: Introduction of a Methylthio Group at the 2-Position
Materials and Reagents:
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n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dimethyl disulfide (MeSSMe)
-
Saturated ammonium chloride solution (NH₄Cl)
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Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithiation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 4-chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 eq) dropwise, and stir the mixture at -78 °C for 1 hour.
-
Thiolation: To the resulting solution, add dimethyl disulfide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction by adding saturated ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine.
Part B: Conversion of the Methylthio Group to an Iodo Group
Materials and Reagents:
-
N-Iodosuccinimide (NIS)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Iodination: In a round-bottom flask, dissolve 4-chloro-2-(methylthio)pyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous dichloromethane. Add N-iodosuccinimide (1.2 eq) to the solution. Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), wash the reaction mixture with saturated sodium thiosulfate solution to remove excess iodine, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product, 4-chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine.
Data Summary
| Compound Name | Starting Material | Key Reagents | Typical Yield (%) |
| Pyrrole-2-carbonitrile | Pyrrole-2-carboxaldehyde | NH₂OH·HCl, (CH₃CO)₂O | 70-85 |
| Pyrrolo[2,1-f][1][2][3]triazin-4-one | Pyrrole-2-carbonitrile | NaH, HOSA, HCOOH | 50-65 |
| 4-Chloropyrrolo[2,1-f][1][2][3]triazine | Pyrrolo[2,1-f][1][2][3]triazin-4-one | POCl₃ | 60-75 |
| 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine | 4-Chloropyrrolo[2,1-f][1][2][3]triazine | n-BuLi, MeSSMe, NIS | 30-45 (over 2 steps) |
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine.
Caption: Synthetic workflow for 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine.
Mechanistic Insights and Rationale for Experimental Choices
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Formation of Pyrrole-2-carbonitrile: The conversion of the aldehyde to the nitrile proceeds through an oxime intermediate. The subsequent dehydration with acetic anhydride is a classic and reliable method for this transformation. This two-step process is generally high-yielding and provides a stable intermediate for the next stage.
-
N-Amination and Cyclization: The N-amination of the pyrrole nitrogen is a critical step for the formation of the triazine ring. The use of a strong base like sodium hydride is necessary to deprotonate the pyrrole nitrogen, making it sufficiently nucleophilic to react with the aminating agent. Hydroxylamine-O-sulfonic acid is a common and effective aminating reagent. The subsequent cyclization with formic acid or triethyl orthoformate provides the carbon atom required to complete the triazine ring, leading to the thermodynamically stable pyrrolotriazin-4-one.
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Chlorination with POCl₃: Phosphorus oxychloride is a standard reagent for converting cyclic amides (lactams) and ketones to their corresponding chloro derivatives. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion. The addition of a tertiary amine base can accelerate the reaction.
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Regioselective C2-Iodination: Direct electrophilic iodination of the 4-chloropyrrolotriazine is likely to be unselective due to the complex electronic nature of the fused ring system. The pyrrole ring is electron-rich and susceptible to electrophilic attack, but the triazine ring is electron-deficient. The proposed strategy of introducing a methylthio group at the 2-position via lithiation and subsequent reaction with dimethyl disulfide is a well-established method for functionalizing specific positions on heterocyclic rings. The methylthio group can then be readily displaced by an iodine atom using an electrophilic iodine source like N-iodosuccinimide. This multi-step approach provides greater control over the regioselectivity of the iodination.
Conclusion
The synthesis of 4-Chloro-2-iodopyrrolo[2,1-f][1][2][3]triazine from pyrrole derivatives is a challenging but achievable multi-step process. This guide has provided a detailed and rational synthetic pathway, complete with experimental protocols and mechanistic insights. The successful execution of this synthesis relies on careful control of reaction conditions, particularly in the N-amination and regioselective iodination steps. The resulting di-halogenated pyrrolotriazine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The methodologies outlined herein provide a solid foundation for researchers and drug development professionals to access this important class of heterocyclic compounds.
References
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Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1][3][4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from [Link]
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PubMed. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][1][2][3]triazine derivatives as novel hedgehog signaling pathway inhibitors. Retrieved from [Link]
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